molecular formula C20H26N2O3 B2902163 N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1280916-65-5

N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2902163
CAS No.: 1280916-65-5
M. Wt: 342.439
InChI Key: WSKJBBAVZHBDBG-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound that features a benzodioxin ring, a piperidine ring, and various functional groups

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure, which includes a 2,3-dihydro-1,4-benzodioxin moiety , suggests it may interact with proteins or receptors that have affinity for this structural motif.

Mode of Action

Given the presence of the 2,3-dihydro-1,4-benzodioxin moiety , it is plausible that the compound could interact with its targets via hydrophobic interactions or hydrogen bonding. The resulting changes could potentially alter the conformation or activity of the target proteins or receptors, but this needs to be confirmed through experimental studies.

Biochemical Pathways

The compound’s structure suggests it could potentially interfere with pathways involving proteins or receptors that recognize the 2,3-dihydro-1,4-benzodioxin moiety . The downstream effects of such interactions would depend on the specific roles of these proteins or receptors in cellular processes.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its structure, it could potentially modulate the activity of proteins or receptors that interact with the 2,3-dihydro-1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .

Scientific Research Applications

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-ethyl-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-3-10-21-11-8-16(9-12-21)20(23)22(4-2)15-17-6-5-7-18-19(17)25-14-13-24-18/h1,5-7,16H,4,8-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKJBBAVZHBDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C2C(=CC=C1)OCCO2)C(=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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